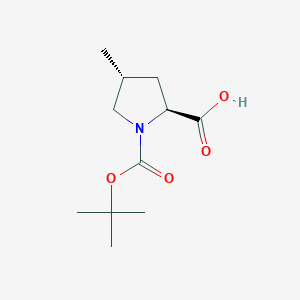

(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

CAS No.: 364750-80-1

Cat. No.: VC2034633

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364750-80-1 |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | (2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |

| Standard InChI Key | MXKSXPYZNXUHEZ-SFYZADRCSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |

| SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |

Introduction

Physical and Chemical Properties

Structural Characteristics

The compound consists of a five-membered pyrrolidine ring with specific stereochemistry and functional groups. Its complete identification data includes:

| Property | Value |

|---|---|

| CAS Number | 364750-80-1 |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | (2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| InChI | InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |

The molecular structure features a carboxylic acid group that provides acidic properties, a Boc-protected nitrogen that limits nucleophilicity, and a methyl substituent that influences the ring's conformation .

Physicochemical Properties

The compound exhibits properties characteristic of protected amino acids, with values determined through computational and experimental methods:

| Property | Value |

|---|---|

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 66.8 Ų |

| pKa (predicted) | 4.02±0.40 |

| Boiling Point | 343°C |

| Flash Point | 161°C |

| Density | 1.150 |

These properties influence the compound's solubility, reactivity, and behavior in synthetic processes and biological systems .

Synthesis Methodologies

General Synthetic Approaches

The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid represents a significant challenge in organic chemistry due to the need for stereocontrol at two positions. Several approaches have been developed, with varying levels of efficiency and stereoselectivity .

Stereoselective Synthesis from Chiral Precursors

A general and practical synthetic process for obtaining this compound with high stereoselectivity has been developed on a gram scale. This approach employs an Evans asymmetric alkylation strategy to establish the challenging stereochemistry of the 4-methyl group .

The synthesis typically involves multiple steps, including:

-

Starting with a suitable chiral precursor (often proline derivatives)

-

Protection of the nitrogen with a Boc group

-

Stereoselective introduction of the methyl group at the 4-position

-

Functional group transformations to obtain the final carboxylic acid

As reported in a 2019 publication, "A general and practical synthetic process for all the four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed with essentially complete stereoselectivity on gram scale, which represents the most diastereoselective preparation of 4-methylproline derivatives to date" .

Short and Scalable Synthesis

More recent developments focus on shorter and more efficient synthetic routes. A 2023 publication describes "A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol on the multi-gram scale... Two shortest possible routes have been developed using commercially available and inexpensive amino acids such as 4-hydroxy-l-proline and l-pyroglutamic acid" .

These approaches provide practical access to the target compound with high stereochemical control, making it more accessible for research and industrial applications .

Deprotection Strategies

Removal of the Boc Protecting Group

The Boc protecting group in (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid can be selectively removed under acidic conditions. Traditional methods include treatment with trifluoroacetic acid (TFA) or HCl in dioxane .

Recent studies have identified milder deprotection methods. As reported in a 2020 publication, "We report a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic structures" . This research demonstrates that oxalyl chloride can be used as a mild promoter for N-Boc deprotection.

The deprotection reaction is influenced by electronic effects, with the researchers noting that "For entries possessing aromatics and electron-withdrawing groups, the pronounced ground-state destabilization of the carbonyl group caused by resonance or inductive effects, informs the increased O-atom reactivity to the electrophilic oxalyl chloride" .

Applications in Chemistry and Pharmaceutical Research

Peptide Synthesis and Medicinal Chemistry

Comparison with Related Compounds

Stereoisomers of 4-Methylproline Derivatives

(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid belongs to a family of four possible stereoisomers of Boc-protected 4-methylproline, each with distinct properties:

| Stereoisomer | CAS Number | Distinguishing Features |

|---|---|---|

| (2S,4R) | 364750-80-1 | Trans configuration; focus of this review |

| (2S,4S) | 364750-81-2 | Cis configuration; different conformational properties |

| (2R,4R) | Not specified in sources | Trans configuration with inverted stereochemistry |

| (2R,4S) | Not specified in sources | Cis configuration with inverted stereochemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume